molecular formula C15H28 B1240927 Guaiane

Guaiane

Cat. No.: B1240927
M. Wt: 208.38 g/mol
InChI Key: QAQCPAHQVOKALN-RMEBNNNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaiane is a bicyclic sesquiterpene hydrocarbon (C15H28) that serves as a fundamental structural skeleton for a vast array of biologically active natural products . Sesquiterpenoids based on the this compound framework are extensively studied in pharmacological research due to their diverse mechanisms and significant bioactivities. These include potent cytotoxic effects, with certain this compound sesquiterpenes like Englerin A demonstrating selective and powerful growth inhibition against human renal cancer cell lines . Other research areas explore their anti-inflammatory properties, such as the inhibitory effects on nitric oxide production, as well as neuroprotective activity against NMDA-induced toxicity, making them targets for investigations in neuroscience . The complex polycyclic and functionalized structures of these molecules also make them attractive targets for methodological development in organic synthesis, driving innovations in enantioselective and catalytic reactions . This product provides researchers with the core this compound structure for use in analytical studies, as a reference standard, and in biosynthetic pathway investigations. It is supplied for laboratory research applications only.

Properties

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

(1S,3aS,4S,7R,8aS)-1,4-dimethyl-7-propan-2-yl-1,2,3,3a,4,5,6,7,8,8a-decahydroazulene

InChI

InChI=1S/C15H28/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h10-15H,5-9H2,1-4H3/t11-,12-,13+,14-,15-/m0/s1

InChI Key

QAQCPAHQVOKALN-RMEBNNNOSA-N

SMILES

CC1CCC(CC2C1CCC2C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C[C@@H]2[C@H]1CC[C@@H]2C)C(C)C

Canonical SMILES

CC1CCC(CC2C1CCC2C)C(C)C

Synonyms

guaiane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Sesquiterpenes

Structural Analogues

Guaiane shares biosynthetic origins with other sesquiterpenes, such as germacrane and eudesmane, but differs in ring fusion and oxidation patterns (Table 1).

Compound Skeleton Key Functional Groups Bioactivity Highlights Source
This compound 5,7-fused α-Methylene, hydroxyl, lactone Cytotoxic, antitumor Artemisia glabella, marine corals
Germacrane 10-membered Epoxide, conjugated double bonds Antifungal, insecticidal Magnolia spp., fungi
Eudesmane 6,6-fused Ketone, methyl branches Anti-inflammatory, antimicrobial Eucalyptus spp.
Caryophyllene Bicyclic Bridged cyclobutane Anti-inflammatory, analgesic Cannabis sativa

Key distinctions :

  • Ring system : this compound’s 5,7-fused rings contrast with germacrane’s macrocyclic structure and eudesmane’s 6,6-fused system.
Cytotoxicity

Guaianolides (e.g., menverin B and C) exhibit IC50 values in the nanomolar range against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming germacrane-derived costunolide (IC50 ~10 μM) . Computational studies suggest this compound’s α-methylene-γ-lactone group enhances binding to multiple oncogenic targets (e.g., EGFR, HER2) via nucleophilic attack .

Anti-inflammatory Effects

This compound oxide inhibits NF-κB and COX-2 at lower concentrations (IC50 = 2.3 μM) compared to caryophyllene oxide (IC50 = 8.7 μM), attributed to its electrophilic epoxide group .

Case Studies: Marine vs. Plant-Derived Guaianes

Compound Source Structural Features Bioactivity Reference
Bebryazulene (25) Bebryce grandicalyx This compound skeleton, triazolinedione adduct Unstable, reactive with dienophiles
Menverin F (79) Menella sp. Highly oxygenated lactone Antiproliferative (IC50 = 0.8 μM)
Alismorientol A (7) Alisma orientale Tetraol configuration Antioxidant, hepatoprotective

Notable findings:

  • Marine guaianes (e.g., bebryazulene) are chemically labile, requiring stabilization via derivatization .

Q & A

Basic Research Question

  • NMR Spectroscopy : 2D techniques (COSY, HMBC, NOESY) resolve stereochemistry and substituent positions. For example, NOESY correlations differentiate cis and trans fused rings in this compound skeletons .
  • X-Ray Crystallography : Resolves absolute configurations but requires high-purity crystals.
  • IR and UV : Secondary tools for functional group identification (e.g., carbonyls in oxidized Guaianes).

How can researchers address discrepancies in reported biological activities of this compound compounds across different studies?

Advanced Research Question
Discrepancies often arise from:

  • Purity Variability : Validate compound purity (>95%) via HPLC before bioassays .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure comparability.
  • Statistical Rigor : Use multivariate analysis to distinguish true bioactivity from noise .
  • Meta-Analysis : Apply systematic reviews to reconcile conflicting data, referencing frameworks like FINER (Feasible, Novel, Ethical, Relevant) for study design evaluation .

What are the key challenges in the total synthesis of this compound sesquiterpenes, and what strategies have been proposed to overcome them?

Advanced Research Question
Challenges include:

  • Stereochemical Complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control chiral centers.
  • Ring Strain : Employ ring-closing metathesis or photochemical cyclization for bicyclic frameworks.
  • Scalability : Optimize protecting-group strategies and solvent systems for gram-scale synthesis.
    Document all synthetic steps meticulously to ensure reproducibility .

How should in silico approaches be integrated with experimental data to predict the bioactivity and pharmacokinetics of novel this compound analogs?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity).
  • ADMET Prediction : Tools like SwissADME assess solubility, bioavailability, and toxicity.
  • Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

What are the best practices for ensuring the reproducibility of this compound isolation procedures in different laboratory settings?

Basic Research Question

  • Standardized Protocols : Document solvent ratios, temperatures, and extraction durations.
  • Quality Control : Include internal standards (e.g., thymol) during GC-MS to monitor batch consistency.
  • Collaborative Validation : Share raw spectral data and chromatograms via repositories like Zenodo .

What methodological considerations are critical when designing ecological studies to investigate the role of this compound compounds in plant defense mechanisms?

Advanced Research Question

  • Field vs. Lab Studies : Combine field observations (e.g., herbivore deterrence) with controlled bioassays (e.g., insect feeding trials).
  • Metabolomic Integration : Use LC-MS/MS to profile this compound levels in response to biotic stress.
  • Ecological Modeling : Apply generalized linear models (GLMs) to correlate compound concentrations with defense efficacy .

How can multivariate statistical analysis be applied to resolve complex metabolic profiling data involving multiple this compound derivatives?

Advanced Research Question

  • Data Reduction : Use Principal Component Analysis (PCA) to identify clusters in GC-MS datasets.
  • Classification : Apply Partial Least Squares-Discriminant Analysis (PLS-DA) to differentiate chemotypes.
  • Validation : Perform permutation tests to avoid overfitting and ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guaiane
Reactant of Route 2
Guaiane

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